molecular formula C7H10BNO3 B1442348 (4-Ethoxypyridin-3-yl)boronic acid CAS No. 1169748-83-7

(4-Ethoxypyridin-3-yl)boronic acid

Cat. No.: B1442348
CAS No.: 1169748-83-7
M. Wt: 166.97 g/mol
InChI Key: ZQCMUCJVABSOMP-UHFFFAOYSA-N
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Description

(4-Ethoxypyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an ethoxy group at the 4-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxypyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst and a base. The general reaction conditions include the use of a palladium catalyst such as Pd(PPh3)4, a base like potassium carbonate, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like organolithium or Grignard reagents are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted boronic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Ethoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethoxypyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit the activity of enzymes or other proteins by blocking their active sites. The boronic acid group is particularly effective in targeting serine proteases and other enzymes with nucleophilic active sites .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Pyridin-3-ylboronic acid
  • (4-Methoxypyridin-3-yl)boronic acid

Uniqueness

(4-Ethoxypyridin-3-yl)boronic acid is unique due to the presence of the ethoxy group at the 4-position of the pyridine ring. This substitution can influence the compound’s reactivity and binding properties, making it distinct from other boronic acids. The ethoxy group can enhance the compound’s solubility and stability, which can be advantageous in various applications .

Properties

IUPAC Name

(4-ethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-2-12-7-3-4-9-5-6(7)8(10)11/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCMUCJVABSOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704471
Record name (4-Ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169748-83-7
Record name (4-Ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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